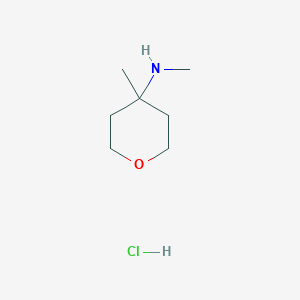

N,4-Dimethyloxan-4-amine;hydrochloride

Description

Overview of Oxane Derivatives and their Significance in Organic Chemistry

Oxane, also known as tetrahydropyran (B127337), is a six-membered heterocyclic ether. Its derivatives are fundamental scaffolds in a vast number of natural products and synthetic compounds with significant biological activity. The oxane ring is a prevalent structural motif in carbohydrates, alkaloids, and polyether antibiotics. In organic synthesis, the tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its ease of introduction and removal. The conformational analysis of oxane derivatives, particularly the influence of the anomeric effect, is a cornerstone of stereochemistry and has profound implications for the reactivity and biological function of these molecules. The incorporation of various functional groups onto the oxane ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, polarity, and ability to engage in specific intermolecular interactions.

Contextualization of N,4-Dimethyloxan-4-amine;hydrochloride within Amine Chemistry

This compound is an aliphatic amine, a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. nih.gov Amines are fundamental to organic chemistry due to their basicity and nucleophilicity, which stem from the lone pair of electrons on the nitrogen atom. nih.govnih.gov This reactivity makes them crucial intermediates and catalysts in a vast array of chemical transformations. nih.gov Aliphatic amines, in particular, are stronger bases than their aromatic counterparts because the alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. nih.gov

The presence of the amine group in this compound, specifically a tertiary amine where the nitrogen is bonded to three carbon atoms, imparts characteristic chemical properties. The hydrochloride salt form indicates that the basic amine has been neutralized with hydrochloric acid, resulting in a more stable, crystalline solid that is often more soluble in water than the free base. The chemistry of amine hydrochlorides is significant in pharmaceuticals, where they are commonly used to improve the stability and bioavailability of drug substances. evitachem.com

Properties

IUPAC Name |

N,4-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8-2)3-5-9-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRVXJFYGVLLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-44-3 | |

| Record name | N,4-dimethyloxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Mechanisms for N,4 Dimethyloxan 4 Amine;hydrochloride

Established Synthetic Pathways for the Tetrahydropyran-4-amine Core Structure

The synthesis of the central 4-amino-4-methyl-tetrahydropyran structure is predicated on the initial formation of a six-membered oxygen-containing ring, which is then functionalized. The key precursor for this core is typically Tetrahydro-4H-pyran-4-one.

Formation of the Six-Membered Oxygen-Containing Heterocycle

The tetrahydropyran (B127337) ring is a common motif in organic chemistry, and numerous methods exist for its synthesis. A prevalent industrial method for producing the key intermediate, Tetrahydro-4H-pyran-4-one, involves a multi-step process starting from 3-chloropropionyl chloride. This process includes a Friedel-Crafts-type reaction with ethylene, followed by hydrolysis and intramolecular cyclization to form the pyranone ring. google.com

Alternative laboratory-scale syntheses include the acid-catalyzed Prins cyclization, which involves the condensation of an alkene with an aldehyde. organic-chemistry.org Intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, often catalyzed by platinum or other transition metals, provides another direct route to the tetrahydropyran skeleton. organic-chemistry.org

Table 1: Selected Methods for Tetrahydropyran Ring Formation

| Method | Starting Materials | Key Reagents/Catalysts | Typical Product |

|---|---|---|---|

| Industrial Process | 3-Chloropropionyl chloride, Ethylene | AlCl₃, H₃PO₄/NaH₂PO₄ | Tetrahydro-4H-pyran-4-one |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Acid catalyst (e.g., H₃PO₄) | 4-substituted-tetrahydropyranol |

Introduction of the Amine Functionality at C4

With Tetrahydro-4H-pyran-4-one as the starting ketone, the simultaneous introduction of the C4-methyl and C4-amine groups represents the most significant challenge. A classic and effective method for this transformation is a variation of the Strecker amino acid synthesis or the related Bucherer–Bergs reaction. wikipedia.orgorganic-chemistry.org

In this approach, the ketone reacts with a cyanide source (e.g., potassium cyanide) and an ammonium (B1175870) source (e.g., ammonium carbonate) in a one-pot, multi-component reaction. This initially forms a hydantoin (B18101), a five-membered heterocyclic ring spiro-fused to the tetrahydropyran ring at the C4 position. Subsequent hydrolysis of this hydantoin intermediate under acidic or basic conditions opens the hydantoin ring and, upon heating, leads to decarboxylation, yielding the desired 4-amino-4-methyl-tetrahydropyran core.

Another viable route involves the formation of a cyanohydrin by reacting Tetrahydro-4H-pyran-4-one with a cyanide source. The hydroxyl group of the cyanohydrin can then be converted to a leaving group and displaced by an amine, or the nitrile can be reduced to a primary amine. To install the C4-methyl group, a Grignard reaction on the starting ketone with methylmagnesium bromide would yield a tertiary alcohol, which would then require conversion to the amine. However, the Bucherer-Bergs or Strecker approach is often more direct for creating α,α-disubstituted amino groups.

Strategies for Regioselective and Stereoselective Synthesis

For the synthesis of N,4-Dimethyloxan-4-amine, the C4 position is a quaternary center, meaning it is not stereogenic. Therefore, stereoselectivity at this position is not a concern. However, regioselectivity is paramount during the formation of the tetrahydropyran ring itself. Methods like intramolecular hydroalkoxylation are highly regioselective, governed by the position of the hydroxyl group and the double bond in the acyclic precursor, typically leading to the favored six-membered ring over a five-membered alternative. organic-chemistry.org

In syntheses targeting substituted aminotetrahydropyrans with multiple chiral centers, stereocontrol is crucial. Recent advances have utilized palladium-catalyzed stereoselective C-H arylation to functionalize the tetrahydropyran ring, demonstrating high diastereoselectivity. nih.gov While not directly applicable to the specific target compound's core, these methods highlight the sophisticated strategies available for controlling stereochemistry in this class of heterocycles.

Functionalization and N-Methylation Routes to N,4-Dimethyloxan-4-amine

Once the 4-amino-4-methyl-tetrahydropyran core is established, the final step is the selective methylation of the primary amine to yield the target secondary amine.

Methods for N-Alkylation and N-Acylation of Oxan-4-amines

The primary amine of the 4-amino-4-methyl-tetrahydropyran core is nucleophilic and can readily undergo standard amine functionalization reactions. N-acylation, for instance, can be achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. nih.gov This reaction is often used as a protecting strategy or to synthesize bioactive amide derivatives.

General N-alkylation can be performed using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation. rsc.org For this reason, more selective methods are typically preferred for specific methylation.

Selective Methylation Techniques at the Nitrogen Atom

To selectively synthesize N,4-Dimethyloxan-4-amine from its primary amine precursor, a method that favors mono-methylation and prevents over-methylation to the tertiary amine or quaternary salt is required.

The Eschweiler-Clarke reaction is a premier method for this transformation. wikipedia.orgsynarchive.com It involves the reductive amination of a primary or secondary amine using an excess of formaldehyde (B43269) and formic acid. jk-sci.com The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this reaction is that it cleanly stops at the tertiary amine stage for primary amines, and for secondary amines, it provides the tertiary amine. For a primary amine like 4-amino-4-methyl-tetrahydropyran, using one equivalent of formaldehyde under controlled conditions, or more commonly, allowing the reaction to proceed to the tertiary N,N-dimethyl amine and then selectively demethylating, are potential strategies. However, the most direct route to the target secondary amine from the primary amine is reductive amination with one equivalent of formaldehyde using a different reducing agent.

A more controlled approach is reductive amination using one equivalent of formaldehyde and a selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). harvard.edu This method is highly efficient for the mono-N-alkylation of primary amines and avoids the harsh conditions and potential side reactions of other methods.

Direct alkylation with a methylating agent such as methyl iodide can also be employed, though careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the N,N-dimethyl tertiary amine and the quaternary ammonium salt.

Table 2: Comparison of N-Methylation Techniques

| Method | Reagents | Key Features & Limitations |

|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Classic method, avoids quaternary salt formation, reaction is irreversible. wikipedia.org |

| Reductive Amination | Formaldehyde, Sodium Triacetoxyborohydride | High selectivity for mono-alkylation, mild conditions, broad functional group tolerance. harvard.eduorganic-chemistry.org |

The final hydrochloride salt is obtained by treating the resulting N,4-Dimethyloxan-4-amine base with hydrochloric acid.

Salt Formation (Hydrochloride) Methodologies for N,4-Dimethyloxan-4-amine;hydrochloride

The conversion of the free base, N,4-dimethyloxan-4-amine, to its hydrochloride salt is a critical step for improving the compound's stability, solubility, and ease of handling. This transformation is typically achieved by reacting the amine with hydrochloric acid. Several methodologies can be employed for this acid-base reaction, with the choice of method often depending on the scale of the reaction and the desired purity of the final product.

A common and straightforward method involves dissolving the purified N,4-dimethyloxan-4-amine free base in a suitable organic solvent. The choice of solvent is important; it should readily dissolve the free base but ideally provide lower solubility for the resulting hydrochloride salt, thereby facilitating its precipitation. Ethers, such as diethyl ether or dioxane, and esters, like ethyl acetate, are frequently used for this purpose. Once the amine is dissolved, a solution of hydrogen chloride (HCl) in an organic solvent, such as HCl in dioxane or diethyl ether, is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution upon formation. The solid product can then be isolated by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum.

An alternative approach involves bubbling anhydrous hydrogen chloride gas directly through a solution of the amine in an appropriate solvent. This method is often used for larger-scale preparations. Careful control of the gas flow rate and reaction temperature is necessary to ensure complete salt formation and to avoid potential side reactions.

In some instances, an aqueous solution of hydrochloric acid can be used. The amine is dissolved in a water-miscible solvent, and a stoichiometric amount of aqueous HCl is added. The solvent and excess water are then removed under reduced pressure to yield the hydrochloride salt. However, this method may require more rigorous drying to remove all traces of water from the final product. The purity of the resulting salt can be further enhanced by recrystallization from a suitable solvent or solvent mixture.

A summary of common solvents and reagents used in the hydrochloride salt formation of amines is presented in Table 1.

Table 1: Common Reagents and Solvents for Amine Hydrochloride Salt Formation

| Amine Solvent | HCl Source | Product Isolation |

|---|---|---|

| Diethyl ether | HCl in diethyl ether | Precipitation, filtration |

| Dioxane | HCl in dioxane | Precipitation, filtration |

| Ethyl acetate | HCl in ethyl acetate | Precipitation, filtration |

| Methanol/Ethanol | Anhydrous HCl gas | Evaporation of solvent |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves several key chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The central synthetic step is the formation of the C-N bond at the C4 position of the oxane ring, typically achieved through reductive amination of a 4-methyltetrahydropyran-4-one precursor.

Elucidation of Nucleophilic Attack Pathways (e.g., Amine on Carbonyl)

The key bond-forming step in the synthesis of N,4-dimethyloxan-4-amine is the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of 4-methyl-tetrahydropyran-4-one. This reaction is a classic example of nucleophilic addition to a carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles like the nitrogen atom of methylamine.

The reaction is typically catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic amine. The nucleophilic nitrogen of methylamine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

This hemiaminal intermediate is generally unstable and can undergo dehydration to form an iminium ion. The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water, assisted by the lone pair of electrons on the nitrogen atom, results in the formation of a resonance-stabilized iminium cation. This iminium ion is the key intermediate that is subsequently reduced to the final amine product.

Analysis of Rearrangement and Elimination Pathways

Under the acidic conditions often employed in the synthesis, particularly during the formation of the iminium ion, there is a potential for rearrangement and elimination side reactions, especially if carbocationic intermediates are formed or if adjacent protons are susceptible to abstraction.

While the formation of a discrete carbocation at the C4 position is not the primary mechanistic pathway in a standard reductive amination, any reaction conditions that might favor the loss of water from the protonated hemiaminal to form a tertiary carbocation could lead to rearrangements. For instance, a Wagner-Meerwein-type rearrangement, although less likely in this specific system without significant ring strain or the presence of highly stabilizing groups, is a theoretical possibility in carbocation chemistry.

A more plausible side reaction is elimination. If there are protons on a carbon atom adjacent to the C4 position, the iminium ion intermediate could potentially undergo elimination to form an enamine. However, in the case of 4-methyl-tetrahydropyran-4-one, the carbons adjacent to the C4 position (C3 and C5) are methylene (B1212753) groups. Abstraction of a proton from one of these positions from the iminium intermediate would lead to the formation of an enamine. The formation of such byproducts can be minimized by careful control of the reaction temperature and the choice of reducing agent, which should ideally reduce the iminium ion as it is formed.

Role of Acid-Catalyzed Reactions in Oxane Chemistry

Acid catalysis plays a pivotal role in several steps of the synthesis of N,4-dimethyloxan-4-amine and in the chemistry of oxanes in general. As discussed, acid catalysis is crucial for the activation of the carbonyl group in 4-methyl-tetrahydropyran-4-one towards nucleophilic attack by methylamine. It facilitates the formation of the hemiaminal and its subsequent dehydration to the iminium ion.

Beyond this specific transformation, acid-catalyzed reactions are fundamental to the synthesis of the oxane ring itself. For instance, the formation of substituted tetrahydropyrans can be achieved through acid-catalyzed Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde.

Furthermore, the ether linkage of the oxane ring itself can be susceptible to cleavage under strongly acidic conditions and elevated temperatures. This could be a potential degradation pathway for N,4-dimethyloxan-4-amine or its precursors if harsh acidic conditions are employed. The mechanism of this ring-opening would involve protonation of the ring oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule at one of the adjacent carbon atoms (C2 or C6). The stability of the oxane ring in N,4-dimethyloxan-4-amine under the conditions of its synthesis and handling is therefore an important consideration.

Design and Synthesis of N,4-Dimethyloxan-4-amine Derivatives and Analogs

The structural framework of N,4-dimethyloxan-4-amine offers several opportunities for the design and synthesis of derivatives and analogs with potentially modified physicochemical and biological properties. These modifications can be targeted at the oxane ring system, the N-methyl group, or the C4-methyl group.

Structural Modifications of the Oxane Ring System

Modifications to the oxane ring can introduce conformational constraints, alter polarity, and provide new points for functionalization. Several strategies can be envisioned for the synthesis of such analogs.

One approach involves the synthesis of the desired substituted tetrahydropyran-4-one precursor, which can then be converted to the corresponding N,4-dimethyl-4-amino derivative via reductive amination. For example, starting with different substituted ketones in a condensation reaction analogous to the synthesis of some tetrahydropyran-4-ones, one could introduce substituents at the C2 and C6 positions of the oxane ring. acs.org An overview of potential modifications is presented in Table 2.

Table 2: Potential Structural Modifications of the Oxane Ring and Corresponding Synthetic Strategies

| Position of Modification | Type of Modification | Potential Synthetic Strategy |

|---|---|---|

| C2, C6 | Alkyl or Aryl substitution | Diastereoselective aldol (B89426) reactions of β-ketoesters with aldehydes followed by tandem Knoevenagel condensation and intramolecular Michael addition to form a substituted tetrahydropyran-4-one precursor. acs.org |

| C3, C5 | Functionalization (e.g., hydroxyl, alkoxy) | Starting from functionalized precursors for the cyclization reaction to form the oxane ring. |

| Ring Heteroatom | Replacement of Oxygen with Sulfur | Synthesis of a thiopyran-4-one precursor followed by reductive amination. |

Another strategy for modifying the oxane ring involves late-stage functionalization of a pre-formed N,4-dimethyloxan-4-amine scaffold. Modern synthetic methods, such as C-H activation, could potentially be employed to introduce substituents at specific positions on the oxane ring. For instance, palladium-catalyzed C-H arylation has been used to functionalize aminotetrahydropyrans, offering a route to novel analogs.

Furthermore, the synthesis of spirocyclic derivatives, where the C4 carbon is part of another ring system, could be achieved by starting with a spirocyclic ketone precursor. The synthesis of such precursors could be accomplished through various cycloaddition or rearrangement reactions. These modifications would significantly alter the three-dimensional shape of the molecule, which could have a profound impact on its biological activity.

Substitution Patterns Affecting Reactivity and Derived Functionality

The reactivity of the N,4-Dimethyloxan-4-amine core and the functionality of its derivatives would be significantly influenced by the substitution patterns on both the oxane ring and the nitrogen atom.

Substitution on the Oxane Ring:

The introduction of substituents at various positions on the oxane ring would impact the molecule's steric and electronic properties. For instance, bulky groups near the C4-amino group could sterically hinder reactions involving the nitrogen atom. Electron-withdrawing or electron-donating groups on the ring could influence the basicity and nucleophilicity of the amine. The position of these substituents would be critical; for example, a substituent at the C3 or C5 position would have a more direct electronic effect on the C4 position than a substituent at C2 or C6.

Substitution on the Nitrogen Atom:

The nature of the substituents on the amine nitrogen dictates its chemical properties. In N,4-Dimethyloxan-4-amine, the nitrogen is a tertiary amine. Replacing one or both methyl groups with other alkyl or aryl groups would alter its basicity, nucleophilicity, and steric accessibility. For instance, replacing a methyl group with a larger alkyl group would increase steric hindrance. The presence of electron-withdrawing groups would decrease the amine's basicity, making it less reactive as a base or nucleophile.

The table below illustrates hypothetical effects of different substitution patterns on the reactivity of N,4-Dimethyloxan-4-amine analogs.

| Substitution Position | Substituent Type | Predicted Effect on Reactivity | Derived Functionality |

| Oxane Ring (C2, C3, C5, C6) | Electron-withdrawing (e.g., -F, -CF3) | Decreased basicity of the amine | Altered binding affinity in biological systems |

| Oxane Ring (C2, C3, C5, C6) | Electron-donating (e.g., -OCH3) | Increased basicity of the amine | Modified solubility and metabolic stability |

| Nitrogen Atom | Larger alkyl groups (e.g., -Ethyl, -Propyl) | Increased steric hindrance, potentially lower nucleophilicity | Altered lipophilicity and membrane permeability |

| Nitrogen Atom | Aryl groups (e.g., -Phenyl) | Decreased basicity due to resonance | Potential for π-π stacking interactions in biological targets |

Development of Libraries for Structure-Activity Relationship Studies

The systematic exploration of the chemical space around a lead compound is a cornerstone of modern drug discovery. The development of a chemical library based on the N,4-Dimethyloxan-4-amine scaffold would be a crucial step in understanding its structure-activity relationships (SAR). Such a library would involve the synthesis of a large number of analogs with systematic variations in their structure.

Combinatorial Chemistry Approaches:

Combinatorial chemistry techniques would be highly effective for generating a library of N,4-Dimethyloxan-4-amine derivatives. This could involve parallel synthesis methods where different building blocks are combined to create a diverse set of compounds. For example, a variety of substituted oxane precursors could be reacted with a range of primary or secondary amines to generate a matrix of final products.

Key Areas of Structural Variation for an SAR Library:

Oxane Ring Substituents: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, hydroxyl) at different positions of the oxane ring.

N-Substituents: Variation of the alkyl or aryl groups attached to the nitrogen atom to explore the impact of steric bulk, electronics, and lipophilicity.

Stereochemistry: As the C4 position is a stereocenter, the synthesis and evaluation of individual stereoisomers would be essential to understand the impact of three-dimensional structure on biological activity.

The data generated from screening such a library against a biological target would allow for the construction of an SAR model. This model would help in identifying the key structural features required for the desired activity and guide the design of more potent and selective compounds.

The following table outlines a hypothetical library design for SAR studies of N,4-Dimethyloxan-4-amine analogs.

| Scaffold | R1 (on Nitrogen) | R2 (on Oxane Ring) | R3 (on Oxane Ring) |

| 4-Amino-4-methyloxane | Methyl | Hydrogen | Hydrogen |

| 4-Amino-4-methyloxane | Ethyl | Hydrogen | Hydrogen |

| 4-Amino-4-methyloxane | Methyl | 3-Fluoro | Hydrogen |

| 4-Amino-4-methyloxane | Methyl | Hydrogen | 2-Methoxy |

| 4-Amino-4-methyloxane | Phenyl | Hydrogen | Hydrogen |

By synthesizing and testing compounds from such a library, researchers could systematically probe the relationship between chemical structure and biological function, even in the absence of initial direct research on the parent compound.

Advanced Characterization and Analytical Methodologies for N,4 Dimethyloxan 4 Amine;hydrochloride

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of molecules. A combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray crystallography provides a holistic view of the molecule's connectivity, functional groups, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N,4-Dimethyloxan-4-amine;hydrochloride, a combination of ¹H, ¹³C, and various 2D-NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different proton environments in the molecule. The N-methyl group would likely appear as a singlet, while the methyl group at the C4 position would also be a singlet. The methylene (B1212753) protons of the oxane ring are expected to appear as complex multiplets due to diastereotopicity and spin-spin coupling. The presence of the hydrochloride salt would likely lead to a downfield shift of the proton on the nitrogen atom, which may be broadened or exchangeable with solvent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum of this compound is expected to show signals for the two methyl carbons, the quaternary carbon at C4, and the methylene carbons of the oxane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

2D-NMR Spectroscopy: To resolve ambiguities in the 1D spectra and to confirm the molecular structure, a suite of 2D-NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, helping to trace the connectivity of the protons within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which can help in determining the stereochemistry and preferred conformation of the oxane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.5 - 3.0 (s) | ~40 - 45 |

| C4-CH₃ | ~1.2 - 1.5 (s) | ~25 - 30 |

| C2/C6-H₂ | ~3.5 - 4.0 (m) | ~65 - 70 |

| C3/C5-H₂ | ~1.8 - 2.2 (m) | ~35 - 40 |

| C4 | - | ~55 - 60 |

Note: These are predicted values based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 2400-2700 cm⁻¹ would be indicative of the N-H⁺ stretch of the amine hydrochloride. C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the oxane ring would likely be observed in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-N skeletal vibrations would be expected to give rise to distinct Raman signals. The symmetric C-H stretching vibrations are also typically strong in Raman spectra.

Table 2: Predicted Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H⁺ Stretch | 2400-2700 (broad) | Weak or not observed |

| C-H Stretch (Aliphatic) | 2800-3000 | 2800-3000 |

| C-O-C Stretch | 1050-1150 | Observable |

| C-N Stretch | 1000-1250 | Observable |

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of this ion, allowing for the confirmation of the elemental formula.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information. The fragmentation of cyclic amines is often characterized by ring-opening reactions and the loss of small neutral molecules or radicals. Common fragmentation pathways for the protonated form of N,4-Dimethyloxan-4-amine would likely involve alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical or ring opening. Cleavage of the oxane ring could also occur, potentially leading to the loss of formaldehyde (B43269) (CH₂O).

Table 3: Predicted Mass Spectrometry Data for N,4-Dimethyloxan-4-amine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | Calculated for C₇H₁₆NO⁺ | Protonated molecular ion |

| Fragment 1 | [M+H - CH₃]⁺ | Loss of a methyl radical from the nitrogen |

| Fragment 2 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the oxane ring |

Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion in the gas phase, quantified as a collision cross section (CCS) value. The CCS is a valuable parameter for compound identification and conformational analysis. While experimental CCS data for this compound is not available, predictive models can be used to estimate this value. The predicted CCS would be based on the molecule's three-dimensional structure and would be a useful additional identifier in analytical workflows. The prediction of CCS values can be performed using various computational tools that take into account the molecular structure and the nature of the drift gas. arxiv.orgnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide definitive information on bond lengths, bond angles, and the conformation of the oxane ring. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride and the chloride counter-ion. For piperidinium (B107235) hydrochloride derivatives, the crystal packing is often dominated by N-H⁺...Cl⁻ hydrogen bonds. researchgate.net

Chromatographic Method Development and Validation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be the method of choice for the analysis of this polar amine. Due to the compound's polarity, a C18 column might provide insufficient retention. Therefore, alternative stationary phases such as polar-embedded or polar-endcapped phases could be more suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine. Detection could be achieved using a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by mass spectrometry (LC-MS). nih.govhelsinki.fi

Gas Chromatography (GC): Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. Due to the polarity and potential for peak tailing of the amine, derivatization might be necessary to improve its chromatographic behavior. researchgate.net Alternatively, specialized columns designed for the analysis of amines could be used. The hydrochloride salt is not volatile and would require conversion to the free base before GC analysis.

Method validation would be performed according to established guidelines (e.g., ICH) to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Table 4: General Starting Conditions for Chromatographic Analysis of this compound

| Parameter | HPLC | GC |

|---|---|---|

| Column | Polar-embedded C18 or HILIC | Capillary column for amines (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Nitrogen |

| Detection | CAD, ELSD, or MS | Flame Ionization Detector (FID) or MS |

| Temperature | Ambient to 40 °C | Temperature gradient (e.g., 50-250 °C) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography stands as a cornerstone in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound such as this compound, specific HPLC modes are employed to achieve optimal separation and analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique, yet its application to highly polar compounds like this compound presents challenges, primarily due to insufficient retention on non-polar stationary phases. hplc.eu To overcome this, several optimization strategies can be employed. The use of ion-pairing reagents is a common approach to enhance the retention of polar, ionizable compounds. sigmaaldrich.com These reagents, such as alkyl sulfonates, form a neutral ion-pair with the protonated amine, increasing its hydrophobicity and interaction with the stationary phase.

Method development would involve a systematic evaluation of key parameters to achieve the desired separation. This includes the selection of an appropriate stationary phase (e.g., C18, C8), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), the pH of the aqueous phase to ensure the analyte is in its ionized form, and the concentration of the ion-pairing reagent. The addition of modifiers like diethylamine (B46881) to the mobile phase can also serve to block silanol (B1196071) groups on the stationary phase, improving peak shape for basic compounds. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.01 M Sodium Hexanesulfonate in 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | 10% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of optimized parameters based on common practices for similar polar amine hydrochlorides.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar and hydrophilic compounds that are poorly retained in RP-HPLC. nih.gov In HILIC, a polar stationary phase (e.g., bare silica (B1680970), or bonded phases with diol, amide, or zwitterionic functionalities) is used in conjunction with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. elementlabsolutions.com

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. For this compound, HILIC offers the advantage of strong retention without the need for ion-pairing reagents, which can sometimes complicate method development and detection. merckmillipore.com The elution order in HILIC is typically the reverse of that in RP-HPLC, with more polar compounds being more strongly retained. Optimization of HILIC methods involves adjusting the organic-to-aqueous ratio, the buffer type and concentration, and the pH of the mobile phase to achieve the desired selectivity and resolution. researchgate.net

Table 2: Representative HILIC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | HILIC Silica (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Formate in Water, pH 3.5B: Acetonitrile |

| Gradient | 95% B to 70% B over 15 minutes |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 µL |

This table provides a plausible set of HILIC parameters for the analysis of the target compound, reflecting typical conditions for polar amine separations.

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative to HPLC for the quantification of pharmaceutical compounds. nih.gov HPTLC is particularly advantageous for the analysis of multiple samples in parallel, minimizing solvent consumption and analysis time. science.gov

For the analysis of this compound, an HPTLC method would typically involve spotting the sample onto a high-performance silica gel plate and developing it in a chamber with a suitable mobile phase. The choice of mobile phase is critical for achieving good separation from potential impurities. A mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier (like ammonia (B1221849) or triethylamine) is often effective for the analysis of amine hydrochlorides on silica gel plates. mdpi.com After development, the plate is dried, and the separated spots are visualized, often under UV light. Quantification is achieved by densitometric scanning of the spots and comparing the peak areas to those of known standards. jfda-online.com

Table 3: Exemplary HPTLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC Silica Gel 60 F254 plates |

| Sample Application | Bandwise application, 8 mm band length |

| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Ammonia (6:2:1:0.1, v/v/v/v) |

| Development | In a twin-trough chamber, saturated for 20 minutes |

| Drying | Air-dried for 5 minutes |

| Detection | Densitometric scanning at 210 nm |

This table outlines a prospective HPTLC method based on established practices for the separation of basic pharmaceutical compounds.

Adherence to International Council for Harmonisation (ICH) Guidelines for Analytical Method Validation

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures in its Q2(R2) guideline. europa.eufda.gov Any HPLC or HPTLC method developed for the analysis of this compound must be validated according to these guidelines. europa.eu

The validation process involves the systematic evaluation of several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Typical Acceptance Criteria for HPLC Method Validation based on ICH Guidelines

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte peak. Peak purity index > 0.99. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Robustness | Relative Standard Deviation (RSD) of results ≤ 2.0% after minor parameter changes. |

This table presents common acceptance criteria used in the pharmaceutical industry for the validation of chromatographic methods, in line with ICH Q2(R2) principles.

The successful development and validation of these advanced analytical methodologies are paramount for the quality control of this compound, ensuring its purity and enabling its safe use in pharmaceutical applications.

Computational and Theoretical Investigations of N,4 Dimethyloxan 4 Amine;hydrochloride

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. openaccesspub.org By optimizing the geometry of N,4-Dimethyloxan-4-amine;hydrochloride, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comfinechem-mirea.ru

The optimization process seeks the lowest energy conformation on the potential energy surface, representing the most stable structure of the molecule in the gas phase. finechem-mirea.ru From this, thermodynamic properties like total energy, enthalpy, and Gibbs free energy can be calculated, which are crucial for assessing the molecule's stability.

Illustrative Data Table: Predicted Geometrical Parameters This table presents expected bond lengths and angles for the optimized geometry of N,4-Dimethyloxan-4-amine cation, based on typical values for similar chemical environments. Actual values would require specific DFT calculations.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-O (oxane ring) | ~1.43 Å |

| C-N (amine) | ~1.47 Å | |

| C-C (ring) | ~1.54 Å | |

| N-CH₃ | ~1.45 Å | |

| C-CH₃ | ~1.53 Å | |

| Bond Angle | C-O-C (oxane ring) | ~111° |

| O-C-C (oxane ring) | ~110° |

The oxane ring of N,4-Dimethyloxan-4-amine is not planar and can adopt several conformations, primarily the stable "chair" form and more flexible "boat" or "twist-boat" forms. researchgate.net Conformational analysis involves mapping the potential energy surface to identify different stable conformers and the energy barriers between them. researchgate.netresearchgate.net

For N,4-Dimethyloxan-4-amine, the key variables are the chair conformation of the oxane ring and the orientation of the substituents (the amine and methyl groups) at the C4 position. These substituents can be in either an axial or equatorial position. DFT calculations can determine the relative energies of these conformers. mdpi.com Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. The relative stability of these conformers can be predicted by calculating their Gibbs free energies, with lower energies indicating greater stability. researchgate.net

Illustrative Data Table: Relative Energies of Predicted Conformers This table shows hypothetical relative energies for the primary chair conformers of the N,4-Dimethyloxan-4-amine cation. The conformer with the amine group in the equatorial position is expected to be the most stable (reference energy 0.00 kcal/mol).

| Conformer | Amine Group Position | Methyl Group Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 | ~75% |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). 50webs.com

In an MEP map, colors are used to represent different potential values. Typically, red indicates regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like oxygen and nitrogen. youtube.comresearchgate.net Blue indicates regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. youtube.comresearchgate.net For the this compound salt, the most positive potential would be concentrated around the ammonium (B1175870) proton (H⁺ of the hydrochloride), indicating the primary site for electrostatic interactions. The oxygen atom of the oxane ring would be a region of negative potential. This analysis is crucial for predicting how the molecule interacts with other charged or polar species. libretexts.orgchemconnections.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. openaccesspub.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. researchgate.net For the N,4-Dimethyloxan-4-amine cation, the HOMO would likely be localized on the nitrogen and oxygen atoms due to their lone pairs, while the LUMO would be distributed across the C-H and C-N antibonding orbitals.

Illustrative Data Table: Predicted FMO Properties This table provides hypothetical energy values for the frontier orbitals of the N,4-Dimethyloxan-4-amine cation, calculated at the B3LYP/6-31G(d,p) level of theory.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.0 | LUMO - HOMO |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their flexibility and conformational changes.

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space and provides insights into its flexibility. For this compound, an MD simulation would typically be run in a solvent, such as water, to mimic realistic conditions.

The simulation would reveal dynamic transitions between different conformations, such as the interconversion between chair and boat forms of the oxane ring. It would also show the rotation of the methyl groups and the flexibility of the bonds. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of their interconversion, providing a dynamic understanding that complements the static picture from DFT calculations.

Solvent Effects on Molecular Structure and Dynamics

There is no available research detailing the impact of different solvents on the molecular structure, conformation, and dynamics of this compound. Computational studies, such as molecular dynamics simulations, would be necessary to understand how the polarity and other properties of a solvent medium might influence the compound's three-dimensional shape and vibrational modes. Such studies would provide insights into its behavior in various chemical environments, but this information is currently not documented.

In Silico Modeling for Intermolecular Interactions

Detailed in silico modeling to understand the intermolecular interactions of this compound has not been reported.

Ligand Docking Studies with Protein Targets

No ligand docking studies have been published that investigate the binding of this compound to any specific protein targets. Consequently, there is no data on its potential binding poses, interaction energies, or preferred protein binding partners.

Analysis of Hydrogen Bonding and Electrostatic Interactions

A formal analysis of the hydrogen bonding capabilities and electrostatic interaction profile of this compound is absent from the scientific literature. While the molecular structure suggests potential for such interactions, detailed computational analyses, such as the generation of molecular electrostatic potential maps, have not been performed or published.

Prediction of Binding Affinities and Pharmacophore Modeling

There are no published predictions of the binding affinities of this compound for any biological targets. Furthermore, no pharmacophore models have been developed based on this molecule or its analogues. Such models are crucial in drug discovery for identifying the essential structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

No quantitative structure-activity relationship (QSAR) studies or broader cheminformatics analyses have been conducted on this compound or a series of its derivatives. These computational techniques are vital for understanding the relationship between a molecule's chemical structure and its biological activity, and for guiding the design of new compounds with desired properties. The lack of such studies indicates a significant unexplored area for this compound.

Pre Clinical Biochemical and Pharmacological Research on N,4 Dimethyloxan 4 Amine;hydrochloride Scaffolds

Investigation of Molecular Recognition and Receptor Interactions (non-human, non-clinical)

There is no available scientific literature detailing the investigation of N,4-Dimethyloxan-4-amine;hydrochloride's molecular recognition and interaction with receptors.

Studies on G Protein-Coupled Receptors (GPCRs), including Serotonin 5-HT2 and Histamine H1 Receptors

No published research could be identified that examines the affinity or functional activity of this compound at G Protein-Coupled Receptors, including the Serotonin 5-HT2 and Histamine H1 receptor subtypes.

Exploration of Ligand-Binding Domains and Allosteric Sites

Due to the absence of studies on its receptor interactions, there is no information regarding the exploration of ligand-binding domains or potential allosteric sites for this compound on any receptor.

Enzyme Modulation and Inhibition Studies

There is a lack of published data concerning the effects of this compound on enzyme activity.

Effects on Cholinesterase

No studies have been found that investigate the potential modulatory or inhibitory effects of this compound on the enzyme cholinesterase.

Q & A

Q. Advanced

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for targets such as GPCRs .

- Enzyme kinetics : Monitor inhibition via Michaelis-Menten plots under varying substrate concentrations.

- Cellular assays : Evaluate cytotoxicity (IC50) in HEK-293 or HeLa cells, with controls for hydrochloride salt effects .

How can contradictions in thermodynamic stability data (e.g., decomposition points) be resolved?

Q. Advanced

- Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition onset (typically 180–220°C) .

- Cross-reference with high-resolution mass spectrometry (HRMS) to detect degradation byproducts.

- Statistical meta-analysis of literature data to identify outliers caused by impurities or moisture .

What strategies improve the compound’s solubility and stability in aqueous buffers for in vitro studies?

Q. Advanced

- Use pH-adjusted solutions (pH 4–6) to stabilize the hydrochloride salt.

- Add co-solvents like DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- Conduct stability studies via HPLC over 24–72 hours to monitor degradation under physiological conditions .

What analytical methods ensure purity and batch consistency in synthesized batches?

Q. Basic

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Karl Fischer titration to limit moisture content (<0.5% w/w).

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

How can computational modeling predict its interactions with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) to screen binding poses against receptor crystal structures (e.g., PDB entries).

- MD simulations (GROMACS) over 100 ns to assess binding stability and conformational changes.

- QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

What methodologies quantify binding affinity and selectivity for neurotransmitter transporters?

Q. Advanced

- Radioligand displacement assays using [³H]-labeled analogs (e.g., serotonin reuptake inhibitors).

- Patch-clamp electrophysiology to measure ion channel modulation in neuronal cells.

- SPR-based competitive binding to compare affinity across monoamine transporters .

What are the recommended handling and storage protocols to ensure compound integrity?

Q. Basic

- Store at –20°C in airtight, light-resistant containers under inert gas (argon).

- Use desiccants (silica gel) to prevent hygroscopic degradation.

- Conduct regular stability checks via NMR or HPLC every 6 months .

How is this compound utilized as an intermediate in multi-step syntheses of pharmacologically active molecules?

Q. Advanced

- Peptide coupling : Activate the amine group with HATU/DIPEA for conjugation to carboxylic acid moieties.

- Heterocycle formation : React with aldehydes under acidic conditions to generate imidazolidinones or morpholine derivatives.

- Cross-coupling reactions : Employ Buchwald-Hartwig conditions for C–N bond formation in drug candidate libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.